molecular formula C14H11N3O6 B15013729 methyl 2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]benzoate

methyl 2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]benzoate

Cat. No.: B15013729
M. Wt: 317.25 g/mol
InChI Key: KREZSTWBWDRWCT-VOTSOKGWSA-N
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Description

Methyl 2-[(E)-2-(2,6-dihydroxy-5-nitro-4-pyrimidinyl)-1-ethenyl]benzoate is a complex organic compound that features a pyrimidine ring substituted with hydroxyl and nitro groups, and a benzoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(E)-2-(2,6-dihydroxy-5-nitro-4-pyrimidinyl)-1-ethenyl]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(E)-2-(2,6-dihydroxy-5-nitro-4-pyrimidinyl)-1-ethenyl]benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted pyrimidine derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-[(E)-2-(2,6-dihydroxy-5-nitro-4-pyrimidinyl)-1-ethenyl]benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(E)-2-(2,6-dihydroxy-5-nitro-4-pyrimidinyl)-1-ethenyl]benzoate is unique due to its combination of a pyrimidine ring with hydroxyl and nitro substitutions and a benzoate ester moiety

Properties

Molecular Formula

C14H11N3O6

Molecular Weight

317.25 g/mol

IUPAC Name

methyl 2-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]benzoate

InChI

InChI=1S/C14H11N3O6/c1-23-13(19)9-5-3-2-4-8(9)6-7-10-11(17(21)22)12(18)16-14(20)15-10/h2-7H,1H3,(H2,15,16,18,20)/b7-6+

InChI Key

KREZSTWBWDRWCT-VOTSOKGWSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC=CC=C1C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-]

Origin of Product

United States

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